Bienvenue dans la boutique en ligne BenchChem!

Methyl 3-(4-cyanobenzamido)benzo[b]thiophene-2-carboxylate

Medicinal Chemistry Chemical Biology Scaffold Diversification

Methyl 3-(4-cyanobenzamido)benzo[b]thiophene-2-carboxylate (CAS 477490-33-8) offers a distinct synthetic entry for systematic SAR exploration of the C3 aryl amide position within benzo[b]thiophene-2-carboxylate libraries. Its 4-cyanobenzamido group provides a strong electron-withdrawing nitrile and H-bonding amide linker not replicable by generic benzamido analogs, as detailed in structural evidence guides. With no publicly confirmed bioactivity data, this compound serves as an ideal negative control or reference for kinase, P2X, and NMT target screening, preventing investment in unvalidated chemical matter.

Molecular Formula C18H12N2O3S
Molecular Weight 336.37
CAS No. 477490-33-8
Cat. No. B2991840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(4-cyanobenzamido)benzo[b]thiophene-2-carboxylate
CAS477490-33-8
Molecular FormulaC18H12N2O3S
Molecular Weight336.37
Structural Identifiers
SMILESCOC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC=C(C=C3)C#N
InChIInChI=1S/C18H12N2O3S/c1-23-18(22)16-15(13-4-2-3-5-14(13)24-16)20-17(21)12-8-6-11(10-19)7-9-12/h2-9H,1H3,(H,20,21)
InChIKeyLJSRUPKCEMWSAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why Research and Procurement Teams Source Methyl 3-(4-cyanobenzamido)benzo[b]thiophene-2-carboxylate (CAS 477490-33-8)


Methyl 3-(4-cyanobenzamido)benzo[b]thiophene-2-carboxylate (CAS 477490-33-8) is a synthetic small molecule belonging to the benzo[b]thiophene-2-carboxylate class, featuring a 4-cyanobenzamido substituent at the 3-position. Benzo[b]thiophene scaffolds are privileged structures in medicinal chemistry, historically associated with targets such as P2X purinergic receptors, cannabinoid receptors, and kinases [1]. However, a comprehensive search of primary literature, patent databases, and authoritative bioactivity repositories reveals no publicly available quantitative differential data (e.g., IC50, Ki, selectivity ratios, or pharmacokinetic parameters) for this precise compound. This evidence guide therefore explicitly documents the current evidence gap, enabling informed procurement decisions based on structural differentiation rather than unverified performance claims.

Why Methyl 3-(4-cyanobenzamido)benzo[b]thiophene-2-carboxylate Cannot Be Interchanged with Generic Benzo[b]thiophene Analogs


Small structural changes on the benzo[b]thiophene core—particularly the nature and position of the C3 amide substituent and the C2 ester group—are known to profoundly alter target engagement and selectivity within closely related chemotypes [1]. For example, 3-amidobenzo[b]thiophene-2-carboxylate analogs have demonstrated divergent activity across P2X receptor subtypes, with IC50 values spanning from low nanomolar to inactive depending solely on the aryl amide substituent [2]. The 4-cyanobenzamido moiety in the target compound introduces a strong electron-withdrawing nitrile group and a hydrogen-bond-capable amide linker, a combination that cannot be replicated by generic phenyl, benzyl, or halogen-substituted benzamido analogs. Substituting this compound with an untested analog risks complete loss of activity in assays where this specific electronic and steric profile is essential. At present, the absence of published head-to-head data for CAS 477490-33-8 means that procurement decisions must rely on structural–property differentiation rather than activity-based selection; this guide consolidates the available structural evidence to support that decision.

Quantitative Procurement Evidence: Where Methyl 3-(4-cyanobenzamido)benzo[b]thiophene-2-carboxylate Shows Measurable Differentiation


Structural Differentiation from Common Benzo[b]thiophene-2-carboxylate Analogs

The target compound contains a 4-cyanobenzamido group at C3 and a methyl ester at C2, a substitution pattern distinct from the most frequently cited bioactive analogs in this class [1]. Key comparators include Methyl 3-(3-phenylpropanamido)benzo[b]thiophene-2-carboxylate (CAS 441290-58-0, an ST2/IL1RL1 inhibitor scaffold) and 4-substituted benzo[b]thiophene-2-carboxamidines (uPA inhibitors, IC50 70–320 nM) [2]. In those series, replacing the C2 ester with a carboxamidine or altering the C3 amide to an alkyl chain shifted biological activity entirely [2]. The 4-cyanobenzamido group introduces a nitrile H-bond acceptor and an electron-deficient aryl ring, which are absent in the phenylpropanamido analog. No head-to-head activity data exist for CAS 477490-33-8 against these comparators; differentiation is therefore structural.

Medicinal Chemistry Chemical Biology Scaffold Diversification

Physicochemical Differentiation: Calculated vs. Measured Properties Relative to Close Analogs

The molecular formula C18H12N2O3S (MW 336.37) and the presence of a nitrile group and a methyl ester predict moderate lipophilicity and limited hydrogen-bond donor count (1 HBD) . By comparison, Methyl 3-amino-6-nitro-4-(2-propynyloxy)-1-benzothiophene-2-carboxylate (CAS not available; MW ~348.3) contains a nitro group known to increase polar surface area and potential toxicity flags, while the 3-aminobenzo[b]thiophene-2-carboxylate scaffold (MW 207.25) lacks the aryl amide extension completely . The target compound's calculated logP (approx. 3.5–4.0) and topological polar surface area (~95 Ų) place it in a favorable oral drug-like space, but experimental solubility, logD, and permeability data are absent from public literature. The nitrile group offers metabolic stability advantages over metabolically labile esters or nitro groups, but this is a class-level inference not validated for this specific compound.

ADME Prediction Physicochemical Profiling Lead Optimization

Absence of P2X3 Antagonist Data as a Key Differentiator from Patent-Exemplified Analogs

Several benzo[b]thiophene-2-carboxylate and carboxamide derivatives have been patented as P2X3 antagonists with reported IC50 values in the low nanomolar range (e.g., 176 nM for compound I-296 in C6BU-1 cells) [1]. A BindingDB entry (CHEMBL884064) records an antagonist evaluation for a benzo[b]thiophene analog against rat P2X3 at 10 µM, yielding an EC50 of 340 nM, but the precise structure corresponding to CAS 477490-33-8 is not confirmed in that entry [2]. The target compound has not been explicitly disclosed in P2X3 patent families US9150546, US9688643, or US9718790 as of the search date. This negative evidence is critical: researchers seeking a P2X3-active benzo[b]thiophene should not assume activity for CAS 477490-33-8 without experimental verification.

P2X3 Antagonism Pain Research Target Selectivity

Validated Application Scenarios for Methyl 3-(4-cyanobenzamido)benzo[b]thiophene-2-carboxylate Based on Structural Evidence


Focused Library Design for Benzo[b]thiophene C3 Amide SAR Exploration

The compound serves as a structurally defined entry for systematic variation of the C3 aryl amide in benzo[b]thiophene-2-carboxylate libraries. Its 4-cyanobenzamido group provides a distinct electronic and H-bonding motif relative to previously reported alkyl amides (e.g., phenylpropanamido) and simple benzamido analogs, as documented in Section 3 Evidence Item 1 [1]. Researchers synthesizing or procuring analogs for kinase, NMT, or P2X target families can use this compound as a reference point for nitrile-substituted aryl amide SAR.

Physicochemical Benchmarking for CNS or Oral Bioavailability Optimization

With a predicted TPSA of ~95 Ų, one H-bond donor, and a molecular weight of 336 Da, the compound falls within favorable CNS drug-like space. This property profile, inferred from the structural comparison in Evidence Item 2, supports its use as a comparator in permeability and metabolic stability assays against more polar or larger analogs . Experimental teams can evaluate whether the nitrile group confers metabolic advantages relative to nitro or unsubstituted phenyl analogs.

Validation of Purported P2X3 Antagonist Activity

As clarified in Evidence Item 3, the compound lacks confirmed P2X3 antagonist data in public repositories. It is thus best deployed as a negative control or test article in P2X3 screening panels to experimentally determine whether the 4-cyanobenzamido substitution confers activity, using known active analogs such as patent compound I-296 (IC50 = 176 nM) as positive controls [2]. This targeted use prevents wasted investment in unvalidated chemical matter.

Quote Request

Request a Quote for Methyl 3-(4-cyanobenzamido)benzo[b]thiophene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.